molecular formula C9H16O3 B11945785 Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate CAS No. 224623-09-0

Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate

Cat. No.: B11945785
CAS No.: 224623-09-0
M. Wt: 172.22 g/mol
InChI Key: CPRRDKVKCQXGJN-VMPITWQZSA-N
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Description

Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate can be synthesized through several methods. One common approach is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction involves 6-hydroxy-5-methyl-4-hexenoic acid and ethanol, with sulfuric acid often used as the catalyst .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves reactive distillation. This process integrates reaction and separation in a single unit, enhancing efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of 6-oxo-5-methyl-4-hexenoate.

    Reduction: Formation of ethyl 6-hydroxy-5-methylhexanoate.

    Substitution: Formation of amides or different esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate exerts its effects involves its interaction with various molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

What sets this compound apart is its combination of a hydroxyl group and a double bond, which provides unique reactivity and potential for diverse applications in various fields.

Similar Compounds

Properties

CAS No.

224623-09-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (E)-6-hydroxy-5-methylhex-4-enoate

InChI

InChI=1S/C9H16O3/c1-3-12-9(11)6-4-5-8(2)7-10/h5,10H,3-4,6-7H2,1-2H3/b8-5+

InChI Key

CPRRDKVKCQXGJN-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)CC/C=C(\C)/CO

Canonical SMILES

CCOC(=O)CCC=C(C)CO

Origin of Product

United States

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